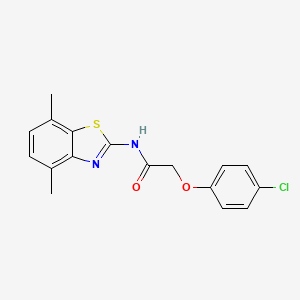![molecular formula C16H20BrNO3 B2613456 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide CAS No. 923232-86-4](/img/structure/B2613456.png)
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide” is a complex organic compound. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, which is a type of spiro compound where two rings share a single atom . The compound also contains a bromobenzamide group, which consists of a benzene ring attached to an amide group with a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the spiro ring system, the bromobenzamide group, and the linkage between these two units. The spiro ring system would likely impart some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the spiro ring system, the bromine atom, and the amide group. The bromine atom could potentially be replaced in a substitution reaction, and the amide group could participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antiviral and Anticancer Activities : A study on new spirothiazolidinone derivatives, which are structurally related to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide, highlighted the synthesis and evaluation of their antiviral activity. Some compounds exhibited strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the potential of these spiro compounds as antiviral agents (Apaydın et al., 2020).
Biosensor Development : Another study focused on the development of a high sensitive biosensor using a novel modified carbon paste electrode for the determination of glutathione and piroxicam. This research underscores the utility of derivatives in electrochemical sensors, demonstrating their application in analytical chemistry (Karimi-Maleh et al., 2014).
Synthesis and Characterization of Metal Complexes : Research into vic-dioxime ligands containing the dioxaspiro ring system similar to N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide explored their synthesis and metal complex formation. These studies offer insights into the potential use of such compounds in the development of new materials with specific magnetic, optical, or catalytic properties (Canpolat & Kaya, 2004).
Antimicrobial and Anticancer Agents : Compounds synthesized from 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to the chemical structure of interest, were evaluated for their antimicrobial and anticancer activities. Some showed moderate to high inhibition activities against various cancer cell lines, suggesting their potential as therapeutic agents (Flefel et al., 2017).
Direcciones Futuras
The study of complex organic compounds like “N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-bromobenzamide” is a vibrant field of research. Future work could involve the synthesis and characterization of this compound, the investigation of its reactivity, and the exploration of its potential biological activities .
Propiedades
IUPAC Name |
4-bromo-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-13-6-4-12(5-7-13)15(19)18-10-14-11-20-16(21-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFJCVQYJGRLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2613378.png)
![4-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2613379.png)
![N,N-diethyl-2-((7-(4-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2613380.png)




![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)



![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)
